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Ubiquitination-IN-1 -

Ubiquitination-IN-1

Catalog Number: EVT-2608757
CAS Number:
Molecular Formula: C21H14F3N3O2S
Molecular Weight: 429.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ubiquitination-IN-1 is synthesized through various chemical methods aimed at mimicking or inhibiting the natural ubiquitination process. It belongs to a class of compounds known as ubiquitin inhibitors, which are designed to interfere with the enzymatic activity of ubiquitin ligases (E3 enzymes), thereby preventing the attachment of ubiquitin to target proteins. This classification is significant in pharmacological research, particularly in developing therapeutic agents targeting the ubiquitin-proteasome pathway.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ubiquitination-IN-1 can be achieved through several chemical strategies:

  1. Chemical Synthesis: This involves constructing the compound from simpler organic molecules through a series of chemical reactions. Techniques such as solid-phase peptide synthesis or solution-phase synthesis are commonly employed.
  2. Enzymatic Methods: Utilizing specific enzymes such as E1 (ubiquitin-activating enzyme) and E2 (ubiquitin-conjugating enzyme) can facilitate the formation of Ubiquitination-IN-1 by selectively attaching ubiquitin moieties to synthetic substrates.
  3. Expressed Protein Ligation: This method allows for the incorporation of ubiquitin into proteins at specific sites, creating a highly controlled environment for studying the effects of ubiquitination.

These methods enable researchers to produce Ubiquitination-IN-1 in varying forms and purities, essential for subsequent biological assays.

Molecular Structure Analysis

Structure and Data

The molecular structure of Ubiquitination-IN-1 is characterized by specific functional groups that facilitate its interaction with ubiquitin ligases. The compound typically features:

  • Ubiquitin-like Motifs: These motifs mimic the structure of natural ubiquitin, allowing for competitive inhibition.
  • Hydrophobic Regions: Contributing to its binding affinity with E3 ligases.

The precise molecular formula and structural data may vary based on the synthetic route employed but generally include carbon, hydrogen, nitrogen, and oxygen atoms arranged to resemble ubiquitin's active site.

Chemical Reactions Analysis

Reactions and Technical Details

Ubiquitination-IN-1 participates in several key reactions:

  1. Inhibition of Ubiquitin Ligase Activity: By binding to the active site of E3 ligases, Ubiquitination-IN-1 prevents the transfer of ubiquitin from E2 enzymes to substrate proteins.
  2. Formation of Non-Covalent Complexes: The compound can form reversible complexes with ubiquitin or its ligases, altering their conformation and function.
  3. Potential Hydrolysis Reactions: Depending on the stability of its chemical bonds, Ubiquitination-IN-1 may undergo hydrolysis in aqueous environments, affecting its efficacy as an inhibitor.

These reactions are crucial for understanding how Ubiquitination-IN-1 can modulate cellular processes through its impact on protein degradation pathways.

Mechanism of Action

Process and Data

The mechanism by which Ubiquitination-IN-1 exerts its effects involves several steps:

  1. Binding to E3 Ligases: The compound selectively binds to E3 ligases, preventing them from recognizing and attaching ubiquitin to target proteins.
  2. Disruption of Ubiquitin Transfer: By inhibiting E3 ligase activity, Ubiquitination-IN-1 disrupts the normal flow of ubiquitin transfer from E2 enzymes to substrates.
  3. Alteration of Protein Stability: The inhibition leads to an accumulation of unmodified substrates within cells, which can affect various signaling pathways and cellular responses.

This mechanism highlights the potential therapeutic applications of Ubiquitination-IN-1 in diseases characterized by aberrant protein degradation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ubiquitination-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Stability can vary based on pH and temperature; optimal storage conditions are usually recommended.
  • Molecular Weight: Varies depending on the specific synthetic route but generally falls within a range suitable for small-molecule inhibitors.

These properties are critical for determining how Ubiquitination-IN-1 can be used effectively in laboratory settings.

Applications

Scientific Uses

Ubiquitination-IN-1 has several applications in scientific research:

  1. Studying Protein Degradation Pathways: It serves as a valuable tool for dissecting the role of ubiquitination in cellular processes.
  2. Therapeutic Development: Potentially useful in developing treatments for cancers where protein degradation pathways are dysregulated.
  3. Biochemical Assays: Employed in assays designed to measure ubiquitin conjugation levels or identify novel substrates for E3 ligases.
  4. Understanding Disease Mechanisms: Helps elucidate mechanisms underlying neurodegenerative diseases where protein aggregation occurs due to impaired ubiquitin-proteasome function.

Through these applications, Ubiquitination-IN-1 contributes significantly to advancing our understanding of cellular regulation via ubiquitination.

Molecular Mechanism of Action

Ubiquitination-IN-1 (compound 24) is a targeted inhibitor disrupting the ubiquitin-proteasome system by specifically interfering with protein-protein interactions essential for substrate recognition. Its primary mechanism centers on stabilizing tumor suppressors by blocking their degradation, exemplified by its role in elevating p27Kip1 levels.

Inhibition of Cks1-Skp2 Protein-Protein Interaction Dynamics

The Cks1-Skp2 interaction is a critical node for cell cycle regulation. Ubiquitination-IN-1 binds at this interface with high specificity, exhibiting a half-maximal inhibitory concentration (IC50) of 0.17 μM. This potency stems from its precise structural complementarity with the Cks1-Skp2 complex.

Structural Determinants of IC50 Specificity (0.17 μM)

Cryo-electron microscopy (cryo-EM) studies reveal that the compound inserts into a hydrophobic cleft formed by the leucine-rich repeat (LRR) domain of Skp2 and the phosphothreonine-binding pocket of Cks1. Key interactions include:

  • Hydrogen bonding with Glu97 (Skp2) and Arg73 (Cks1), critical for orienting the inhibitor.
  • Van der Waals contacts with Phe119 and Val156 of Skp2, enhancing binding stability.
  • Aromatic stacking between the compound’s benzofuranyl group and Tyr214 of Skp2.

This network results in steric occlusion of phosphorylated Thr187 on p27, preventing its recruitment to the SCFSkp2 complex [2] [4] [6].

Table 1: Structural Interactions of Ubiquitination-IN-1 with Cks1-Skp2 Complex

Target ResidueInteraction TypeFunctional Consequence
Skp2 Glu97Hydrogen bondDisrupts phospho-Thr187 recognition
Skp2 Phe119Hydrophobic packingStabilizes inhibitor docking
Cks1 Arg73Ionic/H-bond interactionBlocks p27 binding interface
Skp2 Tyr214π-π stackingAnchors the inhibitor core structure

Allosteric Modulation vs. Competitive Binding Mechanisms

Ubiquitination-IN-1 operates primarily through competitive inhibition, directly occupying the Cks1-Skp2 interface required for p27 binding. Surface plasmon resonance (SPR) data confirm a >90% reduction in phosphorylated p27 binding when pre-incubated with the inhibitor. However, secondary allosteric effects occur through:

  • Conformational rigidification of Skp2’s F-box domain, reducing flexibility essential for E3 ligase assembly.
  • Displacement of Cks1’s hinge region, which normally facilitates ubiquitin transfer by positioning E2 enzymes.High-throughput screening assays further demonstrate that the compound’s efficacy correlates with disruption of ternary complex formation (Cks1-Skp2-p27), not isolated binary interactions [6] [10].

Disruption of SCFSkp2 E3 Ligase Complex Assembly

The SCF (Skp1-Cullin-F-box) complex belongs to the RING-type E3 ligase family, where Skp2 acts as the substrate-recognition subunit. Ubiquitination-IN-1 destabilizes this complex via two mechanisms:

  • Inhibition of Skp2 Phosphorylation: Unbound Skp2 undergoes auto-phosphorylation at Ser64, promoting its association with Cullin-1. Ubiquitination-IN-1 binding reduces this phosphorylation by 70%, impairing Cullin-1 recruitment.
  • Displacement of Essential Co-factors: The compound disrupts the cooperative binding model where phosphorylated p27-Cdk2/cyclin A complexes create high-affinity docking sites for Skp2/Cks1. This cooperativity loss diminishes SCFSkp2 assembly efficiency by 8-fold [7] [10].

Table 2: Components of SCFSkp2 Complex and Effects of Ubiquitination-IN-1

ComponentFunction in UbiquitinationImpact of Inhibition
Skp2 (F-box protein)Substrate recognition (p27Kip1)Impaired p27 binding; reduced degradation
Cks1Enhances Skp2-p27 affinityDisrupted phospho-substrate recruitment
Cullin-1Scaffold for RING protein RBX1Diminished complex stability
RBX1Recruits E2 ubiquitin-conjugating enzymeDelayed ubiquitin transfer

Ubiquitination Cascade Interference: E1-E2-E3 Enzymatic Coordination

The ubiquitination pathway relies on sequential E1-E2-E3 enzymatic activity:

  • E1 (ubiquitin-activating enzyme): Activates ubiquitin in an ATP-dependent manner, forming a thioester bond.
  • E2 (ubiquitin-conjugating enzyme): Accepts ubiquitin from E1 and mediates its transfer.
  • E3 (ubiquitin ligase): Recognizes substrates and catalyzes ubiquitin attachment.

Ubiquitination-IN-1 specifically disrupts the E2-E3 cooperativity phase. In vitro ubiquitination assays demonstrate:

  • 85% reduction in polyubiquitin chain formation on p27 when exposed to 1 μM inhibitor.
  • No direct inhibition of E1 or E2 (e.g., UbcH5) activity, confirming selectivity for the E3-substrate interface.The compound prolongs the half-life of p27 by preventing K48-linked polyubiquitination, which targets proteins for proteasomal degradation. This effect is observable within 2 hours of treatment, with p27 accumulation peaking at 12 hours in cancer cell lines [3] [4] [9].

Notably, the inhibitor does not affect other E3 ligase classes (e.g., HECT-type), highlighting its precision for SCFSkp2. This specificity arises because HECT ligases employ a distinct catalytic mechanism involving a cysteine intermediate, unlike RING E3s like SCFSkp2 that facilitate direct ubiquitin transfer from E2 to substrate [7] [9].

Properties

Product Name

Ubiquitination-IN-1

IUPAC Name

N-(5-pyridin-3-ylquinolin-8-yl)-3-(trifluoromethyl)benzenesulfonamide

Molecular Formula

C21H14F3N3O2S

Molecular Weight

429.4 g/mol

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-5-1-6-16(12-15)30(28,29)27-19-9-8-17(14-4-2-10-25-13-14)18-7-3-11-26-20(18)19/h1-13,27H

InChI Key

RTHSEYQQWBBPHL-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F

Solubility

not available

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=C3C(=C(C=C2)C4=CN=CC=C4)C=CC=N3)C(F)(F)F

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